2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Overview
Description
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that incorporates a benzothiazole core, a piperazine ring, and a dichlorothiophene moiety
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the thiophene and piperazine families, both of which have been associated with a wide range of biological activities . .
Mode of Action
The mode of action of this compound is also not well-defined. Given its structural similarity to other thiophene and piperazine derivatives, it may interact with its targets in a similar manner. For example, piperazine derivatives are known to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors. .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Thiophene and piperazine derivatives have been associated with a variety of biochemical pathways, including neurotransmitter signaling and inflammatory response pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other thiophene and piperazine derivatives, it may have similar effects. For example, some piperazine derivatives have been shown to have anti-inflammatory and analgesic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions.
Incorporation of the Dichlorothiophene Moiety: The dichlorothiophene moiety is introduced via acylation reactions using 2,5-dichlorothiophene-3-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the dichlorothiophene moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole
- 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Uniqueness
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. This fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3OS2/c17-12-8-9(14(18)25-12)15(23)21-4-6-22(7-5-21)16-20-13-10(19)2-1-3-11(13)24-16/h1-3,8H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFTULUNXKZDET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(SC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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